Product packaging for 2,2',4,4',5,5'-Hexachlorobiphenyl(Cat. No.:CAS No. 35065-27-1)

2,2',4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B050431
CAS No.: 35065-27-1
M. Wt: 360.9 g/mol
InChI Key: MVWHGTYKUMDIHL-UHFFFAOYSA-N
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Description

Contextualization within Polychlorinated Biphenyl (B1667301) (PCB) Congener Research

2,2',4,4',5,5'-Hexachlorobiphenyl, commonly known as PCB 153, is a specific synthetic organic chemical within the larger class of polychlorinated biphenyls (PCBs). ontosight.ait3db.ca PCBs are a group of compounds comprising a biphenyl molecule with one to ten attached chlorine atoms, resulting in 209 possible unique chemical compounds known as congeners. t3db.caepa.govepa.gov PCB congeners are often categorized into two main groups based on their structure and toxicological mechanisms: "dioxin-like" and "non-dioxin-like". epa.gov

PCB 153 is classified as a non-dioxin-like, di-ortho-substituted congener. researchgate.net This structural characteristic—having two chlorine atoms in the ortho positions—prevents the molecule from adopting a flat (coplanar) configuration. This is a key distinction from dioxin-like PCBs, which are structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and can bind to the aryl hydrocarbon receptor (AhR). nih.govnih.gov While dioxin-like PCBs are significant, they constitute a relatively minor portion of the total PCB burden in human serum by mass. nih.gov In contrast, non-dioxin-like congeners like PCB 153 are among the most abundant found in environmental and biological samples. researchgate.netmdpi.com Research often focuses on specific congeners because commercial PCB mixtures, such as Aroclor, were complex combinations of many different congeners, and understanding the effects of individual compounds is crucial for toxicology. nih.govnih.gov

Significance of this compound as a Prominent Environmental Contaminant

PCB 153 is one of the most persistent and frequently detected PCB congeners in the global environment. researchgate.netmdpi.com Its chemical stability, resistance to degradation, and high lipophilicity (fat-solubility) contribute to its longevity and its tendency to bioaccumulate in the fatty tissues of organisms, including humans. ontosight.aiplos.org The environmental half-life of PCB 153 is estimated to be 110 years, with a biological half-life in the human body of approximately 12.4 years. researchgate.net

This persistence and bioaccumulation lead to its biomagnification through the food chain; organisms at higher trophic levels tend to have higher concentrations. nih.govplos.org For humans, the primary route of exposure is through the diet, particularly the consumption of contaminated animal fats. nih.govplos.org Consequently, PCB 153 is consistently one of the most abundant congeners found in human tissues, including blood serum, adipose tissue, and breast milk. researchgate.netnih.govewg.org Its widespread presence is a key reason for its significance in environmental monitoring. For instance, it is one of the six principal congeners monitored in studies of urban soil contamination and is frequently a target analyte in human biomonitoring studies. mdpi.commdpi.comresearchgate.net In a study of residential carpet dust across several U.S. locations, PCB 153 was the most frequently detected congener. nih.gov

The following table summarizes findings from various biomonitoring studies, highlighting the prevalence of PCB 153.

Table 1: Detection of PCB 153 in Human Biomonitoring Studies
Study / OrganizationSample Population / MatrixFindingCitation
EWG/Commonweal Studies35 individualsDetected in 100% of people tested. ewg.org
U.S. CDC Biomonitoring4,821 individualsDetected in 2,726 people (56.5%). ewg.org
NHANES (U.S. EPA)Women ages 16-49 (2003-2004)Detected in virtually all samples. epa.gov
UNEP/WHO Global Monitoring PlanPooled human milk samples from 56 countriesModeled and measured concentrations were highly correlated globally. rsc.org

Overview of Research Scope and Rationale

The extensive research on PCB 153 is driven by its environmental prevalence, persistence, and potential as a disruptor of biological systems. researchgate.net A primary rationale for studying this congener is its use as a marker for total PCB exposure due to its abundance and stability. mdpi.com The National Toxicology Program (NTP) selected PCB 153 for in-depth toxicological and carcinogenesis studies to help assess the cancer risk posed by complex PCB mixtures and to evaluate the validity of the toxic equivalency factor (TEF) methodology used for risk assessment of dioxin-like compounds. nih.gov

Toxicological research investigates the specific effects of PCB 153. Studies have explored its role as an obesogen, a chemical that can promote obesity, and its capacity to worsen conditions like nonalcoholic fatty liver disease (NAFLD) in animal models, particularly in the context of a high-fat diet. nih.gov Other research focuses on its potential as an endocrine disruptor affecting reproductive and endocrine systems. researchgate.net In vitro studies using human cell lines have examined its absorption dynamics and cytotoxic effects in different cell types, such as liver and kidney cells, revealing that it can induce apoptotic cell death. nih.govnih.gov

The environmental fate of PCB 153 is another critical area of research. Scientists study how it moves and transforms in the environment, such as its photolysis in water, which can be accelerated by dissolved organic matter. nih.gov Furthermore, its mobilization from adipose tissue during lipolysis (the breakdown of fats) is an area of active investigation to understand how weight loss might affect the internal burden of this persistent pollutant. plos.org

The following table outlines the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound (PCB 153)
PropertyValueCitation
Chemical FormulaC₁₂H₄Cl₆ nist.gov
Molecular Weight360.878 g/mol nist.gov
AppearanceSolid at room temperature ontosight.ai
CAS Registry Number35065-27-1 nih.gov
CharacteristicsHighly lipophilic (fat-soluble) and hydrophobic (water-repelling) ontosight.ai

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl6 B050431 2,2',4,4',5,5'-Hexachlorobiphenyl CAS No. 35065-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene
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InChI

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H
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InChI Key

MVWHGTYKUMDIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H4Cl6
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DSSTOX Substance ID

DTXSID2032180
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000343 [mmHg]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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CAS No.

35065-27-1
Record name PCB 153
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Record name 2,4,5,2',4',5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Environmental Distribution and Fate of 2,2 ,4,4 ,5,5 Hexachlorobiphenyl Pcb153

Bioaccumulation Dynamics of PCB153 in Aquatic and Terrestrial Food Webs

Due to its high lipophilicity (love for fats) and resistance to metabolic breakdown, PCB153 has a strong tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. greenfacts.orgnih.govclu-in.org This accumulation begins at the base of the food web and increases in concentration at successively higher trophic levels.

Hepatic and Tissue Bioaccumulation in Fish Models

In aquatic environments, fish absorb PCB153 both directly from contaminated water and through their diet. nih.gov The compound readily partitions into the lipid-rich tissues of fish, such as the liver and muscle. researchgate.netresearchgate.net Studies on juvenile Baltic salmon have shown that PCB153 is highly persistent and bioaccumulates in tissues. researchgate.net The liver, being a primary site of detoxification and lipid metabolism, often shows significant accumulation of PCB153. uib.noresearchgate.net Research on Atlantic cod has demonstrated that exposure to PCB153 can affect gene expression in the liver, particularly pathways related to cell cycle regulation and lipid metabolism. uib.no The rate of accumulation and distribution within fish tissues is influenced by factors such as the species, its dietary habits, and the water temperature. nih.gov For instance, elimination of PCBs is slower in fish at colder temperatures. nih.gov

Bioaccumulation in Avian Species

Birds, particularly those at the top of aquatic food webs, are susceptible to high levels of PCB153 accumulation. clu-in.orgnih.gov Fish-eating birds ingest the PCBs that have accumulated in their prey. clu-in.org Studies on various seabird species in the Barents Sea, including the little auk, Brünnich's guillemot, black guillemot, and black-legged kittiwake, have shown significant hepatic concentrations of PCBs, with PCB153 being a major congener. nih.gov The accumulation patterns can differ between species, influenced by their specific diets and metabolic capacities. nih.gov For example, the black-legged kittiwake was found to have a higher proportion of persistent congeners like PCB153 compared to auks. nih.gov Research on ringdoves has shown that after oral exposure, PCB153 distributes to various tissues, with steady-state concentrations being reached relatively quickly in the liver, brain, and gonads, while taking longer for fat and carcass tissues. nih.gov

Accumulation in Human Tissues

For humans, the primary route of exposure to PCB153 is through the consumption of contaminated food, particularly animal products rich in fat. nih.gov Due to its high lipophilicity, PCB153 is efficiently absorbed and stored in human adipose tissue. nih.govnih.gov It is one of the most predominant PCB congeners found in human tissues, including adipose tissue and breast milk. nih.govnih.govmdpi.com The slow metabolism and elimination of PCB153 from the human body contribute to its long biological half-life, which has been estimated to be around 14.4 years. nih.gov This persistence leads to a significant body burden over an individual's lifetime. nih.gov The concentration of PCB153 in human tissues can vary widely among different populations, largely due to differences in dietary habits and the level of environmental contamination in their region. researchgate.net

Biomagnification Potential within Trophic Levels

Biomagnification is the process by which the concentration of a contaminant increases as it moves up through the food chain. greenfacts.org PCB153 exhibits a high potential for biomagnification due to its persistence and lipophilicity. greenfacts.orgoup.com At each trophic level, organisms consume prey containing PCB153, and the toxin accumulates in their own fatty tissues. greenfacts.org Because it is not easily broken down or excreted, the concentration becomes more and more magnified in predators at the top of the food chain. greenfacts.orgresearchgate.net

Studies in various ecosystems have consistently demonstrated the biomagnification of PCB153. For example, in a study of the food web in Lake Mergozzo, Italy, PCB153 showed a high trophic magnification factor (TMF), indicating significant biomagnification. mdpi.com Similarly, research in the South China Sea found that concentrations of PCBs, with PCB153 as a predominant congener, were positively correlated with the trophic level of the biota, confirming its biomagnification. mdpi.com This process leads to the highest concentrations of PCB153 being found in top predators such as large fish, marine mammals, and birds of prey. greenfacts.orgclu-in.org

Global and Regional Environmental Monitoring and Occurrence

Due to its persistence and ability to be transported over long distances, PCB153 is a global contaminant found in even the most remote regions of the world, including the Arctic. clu-in.orgmdpi.comrsc.org Atmospheric transport is a major pathway for the global distribution of PCBs. mdpi.com They can be released into the atmosphere from contaminated soils and water and then travel long distances before being deposited in new areas. greenfacts.org

Monitoring programs worldwide consistently detect PCB153 in various environmental media, including air, water, soil, sediment, and biota. researchgate.netrsc.orgnih.gov In France, for example, PCB153 has been detected in fogwater at urban, suburban, and rural sites. mdpi.com Global monitoring plans, such as the one conducted by the United Nations Environment Programme (UNEP) and the World Health Organization (WHO), have used human milk as a biomarker to track exposure to persistent organic pollutants like PCB153 across numerous countries. rsc.orgnih.gov These studies have shown a general decline in PCB153 levels in some regions over time, reflecting the ban on their production and use. rsc.org However, concentrations can still be elevated in certain areas due to historical contamination and ongoing releases from old equipment and hazardous waste sites. trulawsuitinfo.comepa.gov Mathematical models are also used to predict the global fate and transport of PCB153, helping to understand its distribution and identify populations at higher risk of exposure. researchgate.netrsc.orgrsc.org

Toxicokinetics and Biotransformation of 2,2 ,4,4 ,5,5 Hexachlorobiphenyl Pcb153

Absorption and Distribution in Biological Systems

Due to its high lipophilicity, or affinity for fats, PCB153 is readily absorbed by organisms through various routes, including ingestion, inhalation, and dermal contact. cdc.gov Once absorbed, it preferentially distributes to and accumulates in lipid-rich tissues such as adipose tissue, the liver, skin, and breast milk. cdc.gov

Studies in human liver (HepG2) and kidney (HK2) cell lines have shown that PCB153 is absorbed in a time-dependent manner. nih.gov In HepG2 cells, approximately 40% of the initial concentration was absorbed within 30 minutes, reaching a peak at 6 hours. nih.gov Kidney cells also showed a time-dependent uptake, with the maximum concentration reached at 3 hours. nih.gov The differing absorption rates between liver and kidney cells may be attributed to variations in the lipid composition of their respective cell membranes. nih.gov Furthermore, plasma proteins like albumin and low-density lipoproteins can bind to PCB153, potentially playing a role in its distribution to peripheral cells. nih.gov

Once in the bloodstream, PCB153 can cross the placenta, leading to fetal exposure. nih.gov Studies in sheep have demonstrated that PCB153 accumulates in fetal adipose tissue and brain at levels comparable to those in the mother, highlighting the potential for developmental effects. nih.gov

Metabolic Pathways and Metabolite Formation of PCB153

While generally resistant to degradation, PCB153 can undergo metabolic transformation, primarily in the liver. cdc.govnih.gov This process, although often considered a detoxification pathway, can also lead to the formation of more toxic metabolites. nih.gov

Cytochrome P450 Enzyme System Involvement in Metabolism

The initial and rate-limiting step in PCB metabolism is oxidation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. cdc.govnih.govnih.govyoutube.comyoutube.com These enzymes introduce a hydroxyl group onto the biphenyl (B1667301) structure, making the compound more water-soluble and easier to excrete. cdc.gov

Specifically, ortho-substituted PCBs like PCB153 are known to induce the expression of CYP2B1. nih.gov The metabolism of PCBs is a complex process that can lead to a variety of hydroxylated metabolites. nih.govnih.gov The specific CYP enzymes involved and the resulting metabolite profile can vary between species. nih.gov For instance, in mice and rats, PCB153 is metabolized to 2,2',4,4',5,5'-hexachloro-3-biphenylol. nih.gov In rabbits, the metabolic products include a monohydroxylated derivative, a monohydroxy derivative with a chlorine shift, and a monohydroxymethoxylated derivative. nih.gov

It is noteworthy that human hepatic microsomes have shown a limited ability to metabolize PCB153, which may explain its predominance in human adipose tissue. nih.gov

Formation and Significance of Hydroxylated Metabolites

The primary products of PCB metabolism are hydroxylated PCBs (OH-PCBs). nih.govnih.gov These metabolites are generally more polar than the parent compound, which facilitates their excretion. nih.gov However, some OH-PCBs can be more toxic than the original PCB congener and can persist in the blood. nih.govnih.gov

The formation of OH-PCBs can occur through two main mechanisms: direct insertion of an oxygen atom or via a 1,2-shift mechanism (also known as the NIH shift). nih.gov The distribution of OH-PCB metabolites suggests that the 1,2-shift is a major pathway for the hydroxylation of PCBs. nih.gov For example, studies have identified 3-OH-CB153 and other hydroxylated metabolites in organisms exposed to PCB153. nih.gov

These hydroxylated metabolites can have biological activity, including the ability to interfere with the thyroid system. nih.gov Furthermore, OH-PCBs can be further metabolized through conjugation with glucuronic acid or sulfate, forming even more water-soluble compounds that are more readily eliminated. cdc.govnih.gov

Stereoselective Metabolism Considerations

Chiral PCBs, which can exist as non-superimposable mirror images called atropisomers, can undergo stereoselective metabolism. researchgate.net This means that one atropisomer may be metabolized at a different rate than the other, leading to an enrichment of one form in the body. researchgate.net This process is primarily driven by biological processes like biotransformation, particularly by cytochrome P450 enzymes. researchgate.netnih.gov While abiotic processes play a more significant role in the toxicokinetics of chiral PCBs at lower trophic levels, biotransformation is a key factor in their elimination in mammals. researchgate.netnih.gov The degree of stereoselective metabolism is dependent on both the specific PCB congener and the species. researchgate.net

Excretion and Elimination Kinetics in Various Organisms

The elimination of PCB153 and its metabolites from the body occurs primarily through feces, with a smaller amount excreted in urine. nih.govjst.go.jp The rate of excretion is influenced by the degree of chlorination and the position of the chlorine atoms on the biphenyl rings. cdc.govjst.go.jp Highly chlorinated congeners like PCB153 are eliminated more slowly than less chlorinated ones. cdc.gov

In rats, less than 10% of an administered dose of PCB153 was excreted in the feces, indicating a high degree of absorption and tissue localization. nih.gov Studies in guinea pigs have also shown that PCB153 is metabolized and excreted in both urine and feces. jst.go.jp The elimination of PCBs in fish primarily occurs through partitioning from the gill membranes into the surrounding water. nih.gov

The elimination kinetics of PCB153 can be described using compartment models. For instance, a two-compartment model has been used to describe PCB elimination in American kestrels, taking into account factors like body weight fluctuations. nih.gov

Biological Half-Life Considerations in Exposed Populations

The biological half-life of a chemical is the time it takes for the concentration of that chemical in the body to be reduced by half. Due to its persistence and slow metabolism, PCB153 has a long biological half-life in humans and other animals. nih.gov

Estimates of the intrinsic human elimination half-life for PCB153 are in the range of 10 to 15 years. nih.govnih.gov One study estimated the intrinsic half-life of PCB153 to be 14.4 years. nih.govnih.gov It is important to distinguish between the apparent half-life, which is influenced by ongoing exposure and changes in body weight, and the intrinsic half-life, which reflects the body's inherent ability to eliminate the substance. nih.gov

The long half-life of PCB153 contributes to its bioaccumulation in organisms and its biomagnification in food webs. nih.gov This persistence underscores the long-term potential for adverse health effects following exposure.

Data Table: Absorption and Distribution of PCB153

Biological System Key Findings Reference
Human Liver (HepG2) Cells ~40% absorption within 30 mins, peak at 6 hours. nih.gov
Human Kidney (HK2) Cells Peak absorption at 3 hours. nih.gov
Sheep Crosses the placenta, accumulates in fetal adipose tissue and brain. nih.gov
General Preferential distribution to lipid-rich tissues (adipose, liver, skin). cdc.gov

Data Table: Metabolism of PCB153

Metabolizing System Key Metabolites/Pathways Reference
Cytochrome P450 Enzymes Catalyzes initial oxidation; CYP2B1 induced by PCB153. nih.govnih.gov
Mice and Rats 2,2',4,4',5,5'-hexachloro-3-biphenylol. nih.gov
Rabbits Monohydroxylated and monohydroxymethoxylated derivatives. nih.gov
General Formation of hydroxylated PCBs (OH-PCBs) via direct insertion or 1,2-shift. nih.govnih.gov

Data Table: Elimination and Half-Life of PCB153

Organism/System Excretion Route/Half-Life Reference
General Primarily feces, minor in urine. nih.govjst.go.jp
Rats <10% of dose excreted in feces. nih.gov
American Kestrels Elimination described by a two-compartment model. nih.gov

Specific Toxicological Endpoints and Health Impacts of 2,2 ,4,4 ,5,5 Hexachlorobiphenyl Pcb153

Immunotoxicity and Immune System Modulation by PCB153

In addition to its neurotoxic effects, PCB153 has been shown to modulate the immune system. nih.gov

Suppression of Antibody Responses (e.g., Plaque-Forming Cell Response)

A key immunotoxic effect of PCB153 is the suppression of antibody responses to vaccinations. nih.govplos.orgplos.org Studies in children have shown an association between higher levels of PCB-153 and lower antibody levels in response to the Bacille Calmette-Guérin (BCG) vaccine against tuberculosis. nih.govnih.gov Infants with the highest blood levels of PCB-153 had significantly lower levels of BCG-specific immunoglobulins (IgG and IgA) compared to those with the lowest levels. nih.gov

This suggests that early infancy may be a critical window of vulnerability for the immunotoxic effects of environmental chemicals. nih.gov The plaque-forming cell (PFC) response, a measure of B lymphocyte activity in producing antibodies, can be depressed by factors induced by substances like aggregated IgG2b, indicating a potential mechanism for immunosuppression. nih.gov While the precise mechanisms by which PCB153 suppresses antibody responses are still under investigation, it is thought to involve alterations in the function of immune cells that are crucial for antibody production. nih.govnih.gov

Effects on Cytotoxic T-Lymphocyte Activity

Research into the specific effects of 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) on cytotoxic T-lymphocyte (CTL) activity is limited. However, broader studies on the immunotoxicity of non-dioxin-like PCBs, including PCB 153, suggest potential for adverse effects on T-cell functions. For instance, exposure to PCB 153 has been shown to cause significant immunosuppression, including reductions in T helper (TH)-type cells and their functions. nih.gov This suggests that CTL activity, a critical component of cell-mediated immunity, could also be compromised. Further investigation is needed to delineate the precise impact of PCB 153 on the ability of CTLs to recognize and eliminate target cells, such as virus-infected or tumor cells.

Impact on Lymphocyte Subpopulations and Activation Markers

Studies have demonstrated that PCB 153 can alter lymphocyte subpopulations. Exposure to PCB 153 has been linked to a reduction in T helper (TH) cells. nih.gov In animal studies, perinatal exposure to PCB 153 suppressed both maternal and neonatal immunity, as evidenced by a decreased transfer of maternal IgG and specific antibodies. nih.gov This indicates an impact on B-lymphocyte function and the production of immunoglobulins.

Cross-Generational Immunotoxic Effects

Evidence suggests that the immunotoxic effects of PCBs can extend across generations. Perinatal exposure of goats to PCB 153 resulted in suppressed immunity in their offspring, demonstrating a direct cross-generational impact. nih.gov This was observed through the reduced transfer of maternal antibodies to the kids. nih.gov

Furthermore, studies on the broader class of PCBs have indicated the potential for transgenerational effects on the neuroendocrine control of reproductive physiology, which could indirectly influence immune function in subsequent generations. nih.gov While direct research on the cross-generational immunotoxic effects of PCB 153 is still emerging, the existing data points towards a potential for this compound to impact the immune health of not only directly exposed individuals but also their descendants.

Developmental and Reproductive Toxicity of PCB 153

Effects on Embryonic Development (e.g., Spinal Deformity, Edema)

Developmental exposure to PCB 153 has been shown to cause morphological abnormalities in animal models. In zebrafish embryos exposed to PCB 153, a notable developmental defect observed was spinal deformity. nih.govoup.com This "bent body" phenotype became apparent at 7 days post-fertilization (dpf) and its frequency increased over time, particularly in the higher exposure groups. oup.com Additionally, a small percentage of embryos in the exposed groups also exhibited yolk sac and pericardial edema. oup.com

Table 1: Developmental Effects of PCB 153 on Zebrafish Embryos

Developmental EndpointObservationReference
Spinal DeformityObserved starting at 7 dpf, with increasing frequency over time in exposed groups. nih.govoup.com
EdemaYolk sac and pericardial edema observed in a small proportion of exposed embryos. oup.com

Reproductive Hormone Alterations

PCB 153 has been demonstrated to interfere with reproductive hormone levels in both humans and wildlife. Studies in men have reported an inverse association between serum levels of PCB 153 and testosterone (B1683101). nih.govnih.govresearchgate.net Specifically, a negative correlation was found between PCB 153 levels and the free testosterone fraction. nih.govresearchgate.net The mechanism may involve disruption of the hypothalamic-pituitary-gonadal axis, potentially through decreased luteinizing hormone (LH) secretion, which in turn impairs testosterone production by Leydig cells in the testes. nih.gov

In female rockfish, injection with PCB 153 led to an increase in plasma concentrations of estradiol-17β (E2). nih.gov In vitro studies on hen ovarian follicles showed that PCB 153 increased both basal and LH-stimulated testosterone secretion by white follicles and elevated LH-stimulated estradiol (B170435) secretion by prehierarchical follicles. nih.gov These findings indicate that PCB 153 can disrupt the normal balance of reproductive hormones, with effects varying by sex and species.

Impact on Semen Quality and Quantity

Research has consistently linked exposure to PCB 153 with detrimental effects on semen quality. Multiple studies have reported an inverse relationship between PCB 153 concentrations in semen or blood and sperm motility. nih.govresearchgate.nettandfonline.comnih.govresearchgate.netlu.se This suggests that even at environmental exposure levels, PCB 153 may impair the ability of sperm to move effectively. tandfonline.com

In addition to motility, PCB 153 exposure has been associated with increased sperm DNA fragmentation. nih.gov Some studies have also found a correlation between elevated levels of a PCB metabolite and a decreased sperm count in men, particularly within a subgroup that otherwise had normal semen quality. oup.com

Table 2: Effects of PCB 153 on Semen Parameters

Semen ParameterObserved EffectReference
Sperm MotilityInverse association with PCB 153 levels. nih.govresearchgate.nettandfonline.comnih.govresearchgate.netlu.se
Sperm DNA FragmentationIncreased with PCB 153 exposure. nih.gov
Sperm CountDecreased sperm count correlated with elevated PCB metabolite levels. oup.com

Transgenerational and Intergenerational Transmission of Reproductive Effects

While direct studies on the transgenerational reproductive effects of this compound (PCB153) are limited, research on other polychlorinated biphenyls (PCBs) and endocrine-disrupting chemicals (EDCs) suggests the potential for such transmission. Transgenerational effects are those that are observed in generations not directly exposed to the initial toxicant, indicating inheritance of the adverse outcomes.

Studies on the PCB mixture Aroclor 1221 have demonstrated that prenatal exposure in rats can lead to altered sexual development and reproductive physiology in the first (F1) generation, with some effects persisting in subsequent generations (F2 and F3). nih.govsensusimpact.com For the F3 generation, any observed effects are considered truly transgenerational as they are inherited through the germline. nih.gov These studies have shown that prenatal exposure to Aroclor 1221 can result in a 5-10% increase in body weight in subsequent generations, although it did not cause overt obesity. nih.gov Furthermore, prenatal exposure to PCBs or estradiol has been found to alter hypothalamic gene expression across three generations in a sex- and lineage-dependent manner in rats. nih.gov

Research on other EDCs has also provided evidence for the transgenerational inheritance of reproductive diseases. For instance, transient exposure of gestating female rats to various environmental compounds, including a plastic mixture (bisphenol A and phthalates) and dioxin (TCDD), has been shown to cause early-onset puberty in F3 generation females and a decrease in the ovarian primordial follicle pool size transgenerationally. wsu.edu These effects are linked to epigenetic changes in the germline (sperm) that are transmitted to subsequent generations. wsu.edu

A study on 2,3′,4,4′,5-pentachlorobiphenyl (PCB 118) in zebrafish (Danio rerio) investigated the toxic effects on subsequent generations following sex-dependent exposure of the initial (F0) generation. researchgate.net While this study focused on a different congener, it highlights the scientific interest in the generational effects of individual PCBs.

The nematode Caenorhabditis elegans has been used as a model organism to study the transgenerational reproductive toxicity of emerging pollutants due to its short generation cycle. mdpi.com Studies with this model have shown that exposure to various chemicals can lead to reproductive defects in subsequent generations, with the effects sometimes recovering in later generations. mdpi.com Although not specific to PCB153, these findings support the biological plausibility of transgenerational reproductive effects from environmental toxicants.

Effects on Gonadal Development and Function

PCB153 has been shown to exert effects on gonadal function, particularly in the context of steroidogenesis. In vitro studies on chicken ovarian follicles have demonstrated that PCB153 can modulate the secretion of steroid hormones. Specifically, PCB153 elevated luteinizing hormone (oLH)-stimulated estradiol (E2) secretion by prehierarchical follicles. nih.gov It also increased basal and oLH-stimulated testosterone (T) secretion by white follicles (WF). nih.gov These effects on hormone secretion are linked to changes in the expression of genes involved in steroidogenesis, such as STAR (steroidogenic acute regulatory protein) and HSD3B (3β-hydroxysteroid dehydrogenase). nih.gov PCB153 was also found to modulate the expression of estrogen receptors α and β in prehierarchical follicles. nih.gov These findings suggest that by influencing follicular steroidogenesis and estrogen receptor expression, PCB153 may impair the development and selection of follicles for ovulation. nih.gov

In contrast, a study involving in utero exposure of rats to PCB153 did not find any dose-dependent changes in the weights of the testes, ovaries, or uterus in the offspring at 1 or 3 weeks of age. nih.gov This suggests that under the conditions of this particular study, prenatal exposure to PCB153 did not grossly affect the somatic development of these reproductive organs. However, the study did report other endocrine-disrupting effects, such as alterations in thyroid hormone levels. nih.gov

The broader class of PCBs has been associated with reproductive dysfunction in humans, including effects on sperm motility and fecundity. oup.com While many early studies were limited by the inability to analyze specific PCB congeners, they laid the groundwork for investigating the reproductive toxicity of individual compounds like PCB153.

Study Type Organism Endpoint Observed Effect of PCB153
In vitroChickenSteroidogenesis in ovarian folliclesElevated oLH-stimulated estradiol secretion; Increased basal and oLH-stimulated testosterone secretion. nih.gov
In vitroChickenGene expression in ovarian folliclesModulated expression of STAR, HSD3B, and estrogen receptors. nih.gov
In utero exposureRatGonadal weightNo dose-dependent changes in testes, ovaries, or uterus weight in offspring. nih.gov

Carcinogenicity and Tumor Promotion by PCB153

Mechanisms of Liver Carcinogenesis

PCB153 is recognized as a non-dioxin-like PCB that promotes liver tumor development in rodents. oup.comoup.com Its mechanisms of action in liver carcinogenesis are multifaceted and involve interference with cell signaling pathways, induction of oxidative stress, and disruption of cell-to-cell communication. nih.govnih.gov

One of the key mechanisms by which PCB153 promotes liver tumors is through the selective clonal outgrowth of initiated cells with specific genetic mutations. oup.comoup.com Studies in mice have shown that PCB153 strongly selects for liver tumors with mutations in the β-catenin (Catnb) gene. oup.comoup.com These tumors are often positive for the marker enzyme glutamine synthetase (GS). oup.comoup.com This selective pressure is similar to that exerted by phenobarbital, a classic liver tumor promoter. oup.comoup.com

PCB153 can also interfere with the function of adherens junction proteins, which are crucial for cell-to-cell adhesion and intracellular signaling. In rat liver progenitor cells, PCB153 has been shown to induce the degradation of E-cadherin and β-catenin proteins. nih.gov This degradation can disrupt the normal architecture of liver tissue and may contribute to the process of tumor promotion. nih.gov The degradation of these proteins appears to involve the lysosomal pathway. nih.gov Furthermore, by reducing the levels of active β-catenin, PCB153 can inhibit Wnt-induced gene expression, a pathway that is often dysregulated in cancer. nih.gov

The transcription factor NF-κB (nuclear factor kappa B) also plays a role in the tumor-promoting activity of PCB153. nih.gov Studies in mice have demonstrated that the promotion of hepatic tumors by PCB153 is inhibited in mice lacking the p50 subunit of NF-κB. nih.govosti.gov This suggests that NF-κB target genes that regulate cell proliferation and apoptosis are involved in the carcinogenic effects of PCB153. nih.gov

Mechanism Effect of PCB153 Cellular/Molecular Target
Selective Tumor PromotionPromotes the growth of liver tumors with specific mutations.β-catenin (Catnb) gene. oup.comoup.com
Disruption of Cell AdhesionInduces degradation of adherens junction proteins.E-cadherin, β-catenin. nih.gov
Alteration of Signaling PathwaysInhibits Wnt/β-catenin signaling.Active β-catenin. nih.gov
Involvement of NF-κBTumor promotion is dependent on NF-κB signaling.p50 subunit of NF-κB. nih.govosti.gov

Evidence of Carcinogenic Activity in Rodent Studies

The carcinogenic potential of PCB153 has been evaluated in long-term studies in rodents. A two-year gavage study conducted by the National Toxicology Program (NTP) in female Harlan Sprague-Dawley rats provided equivocal evidence of carcinogenic activity of PCB153 based on the occurrences of cholangioma of the liver. endocrinedisruption.org In addition to the evidence for liver tumors, the administration of PCB153 in this study also led to increased incidences of nonneoplastic lesions in the liver, thyroid gland, ovary, oviduct, and uterus. endocrinedisruption.org

Studies in mice have further elucidated the role of PCB153 as a liver tumor promoter. In mice initiated with the carcinogen diethylnitrosamine (DEN), subsequent treatment with PCB153 significantly increased the total tumor volume. osti.gov Specifically, the volume of tumors positive for glutamine synthetase (GS), which is indicative of β-catenin mutations, was increased in mice administered PCB153. osti.gov

The carcinogenicity of PCBs, in general, has been established in animal studies. Commercial PCB mixtures have been shown to be complete carcinogens, particularly in the female rat liver. oup.com

Study Animal Model Key Findings
NTP 2-year gavage studyFemale Harlan Sprague-Dawley ratsEquivocal evidence of carcinogenic activity (cholangioma of the liver); increased nonneoplastic lesions in liver, thyroid, ovary, oviduct, and uterus. endocrinedisruption.org
DEN-initiated tumor promotion studyMale micePCB153 increased total liver tumor volume, particularly GS-positive tumors. osti.gov

Relationship to Oxidative DNA Damage and Cell Proliferation

A key mechanism through which PCB153 may contribute to carcinogenesis is by inducing oxidative stress, which can lead to oxidative DNA damage and increased cell proliferation. nih.gov The induction of oxidative damage is considered a plausible mechanism for the tumor-promoting activity of PCBs. nih.gov

In human neuroblastoma cells, PCB153, in combination with another environmental toxicant (PBDE-47), was shown to significantly increase the production of reactive oxygen species (ROS) and DNA strand breakage. nih.gov The level of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, was also significantly increased. nih.gov These findings indicate that PCB153 can contribute to oxidative DNA damage. nih.gov

The transcription factor NF-κB is also implicated in the cellular response to PCB153-induced stress. In wild-type mice, PCB153 increased hepatic NF-κB DNA binding activity and cell proliferation. oup.com However, in mice deficient in the p50 subunit of NF-κB, this increase in cell proliferation was inhibited. oup.com This suggests that the proliferative effects of PCB153 in the liver are at least partially mediated by NF-κB. oup.com

Furthermore, studies have shown that the absence of the NF-κB p50 subunit alters the proliferative and apoptotic changes in the mouse liver in response to PCB153. oup.com For instance, PCB153 increased cell proliferation in the normal hepatocytes of wild-type but not p50-deficient mice. nih.gov In hepatic tumors, the rate of cell proliferation was much higher than in normal hepatocytes but was not affected by PCB treatment. osti.gov Interestingly, PCB153 slightly increased apoptosis in the hepatic tumors of p50-deficient mice but not in wild-type mice. osti.gov

Endocrine Disrupting Effects of PCB153

PCB153 is a well-documented endocrine-disrupting chemical (EDC) that can interfere with various hormonal systems in the body. nih.gov EDCs are exogenous compounds that can mimic or block the action of natural hormones, thereby disrupting normal physiological functions. nih.gov

The endocrine-disrupting properties of PCB153 are broad, affecting steroid hormone pathways, thyroid hormone function, and other signaling systems. In vitro studies have shown that PCB congeners, including those with structures similar to PCB153, can interfere with both estrogen and androgen receptor activity. endocrinedisruption.org Some PCBs have been found to interfere with androgen-induced transcriptional activation and hormone binding. endocrinedisruption.org

As detailed in the section on gonadal function, PCB153 can directly impact steroidogenesis in the ovary. nih.gov In chicken ovarian follicles, it has been shown to alter the secretion of estradiol and testosterone, as well as the expression of genes involved in hormone synthesis and estrogen receptors. nih.gov

In addition to its effects on sex steroid hormones, prenatal exposure to PCB153 in rats has been shown to alter thyroid status in the offspring. nih.gov A significant dose-dependent decrease in the plasma concentrations of thyroxine (T4) and tri-iodothyronine (T3) was observed, although thyroid-stimulating hormone (TSH) levels were not significantly changed. nih.gov This indicates that PCB153 can disrupt the thyroid hormone axis, which is critical for normal development and metabolism.

Furthermore, PCB153 has been shown to affect the expression of various proteins in human cells. In a study using MCF-7 human breast cancer cells, exposure to PCB153 resulted in the up-regulation of 75% of the differentially expressed proteins. nih.gov Some of these affected proteins are involved in regulating oxidative stress, such as superoxide (B77818) dismutase. nih.gov

The neurotoxic effects of PCB153 are also linked to its endocrine-disrupting properties. It has been reported to inhibit the differentiation and proliferation of neural stem cells. nih.gov

Endocrine System/Pathway Observed Effect of PCB153 Supporting Evidence
Estrogen and Androgen SystemsInterferes with estrogen and androgen receptor activity.In vitro studies on PCB congeners. endocrinedisruption.orgendocrinedisruption.org
Ovarian SteroidogenesisModulates estradiol and testosterone secretion and gene expression in ovarian follicles.In vitro study in chickens. nih.gov
Thyroid Hormone SystemDecreases plasma concentrations of T4 and T3 in prenatally exposed rats.In utero exposure study in rats. nih.gov
Cellular Protein ExpressionUp-regulates the expression of various proteins, including those involved in oxidative stress.Study in human MCF-7 cells. nih.gov
Neural DevelopmentInhibits differentiation and proliferation of neural stem cells.Study on rat neural stem cells. nih.gov

Thyroid Hormone Homeostasis Disruption

Exposure to PCB 153 has been shown to disrupt the delicate balance of thyroid hormones. nih.govthieme-connect.com Studies in Sprague-Dawley rats have demonstrated that PCB 153 administration can lead to a decrease in serum levels of total thyroxine (TT4), total triiodothyronine (TT3), and thyrotropin-releasing hormone (TRH). nih.gov However, in these studies, the concentration of thyroid-stimulating hormone (TSH) did not show any significant alteration. nih.gov The mechanism behind this disruption is multifaceted, involving effects on hormone synthesis, biotransformation, and regulation. nih.govthieme-connect.com

Research indicates that PCB 153 can decrease the levels of key proteins involved in thyroid hormone synthesis, including the sodium iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg). nih.govthieme-connect.com Furthermore, it can reduce the mRNA expression of type 2 and type 3 deiodinases (D2 and D3), which are crucial for the conversion of thyroid hormones. nih.gov The levels of TSH receptor (TSHr) and TRH receptor (TRHr) have also been observed to decline following exposure to PCB 153. nih.gov A meta-analysis of human studies further supports the association between PCB 153 exposure and altered thyroid hormone levels, finding a negative correlation between PCB 153 and T3. tandfonline.com The disruption of thyroid hormone homeostasis can also be attributed to increased glucuronidation through non-Aryl hydrocarbon receptor (AhR) pathways and displacement of T4 from the binding protein transthyretin. nih.gov

Table 1: Effects of PCB 153 on Thyroid Hormone Homeostasis in Sprague-Dawley Rats

Parameter Effect of PCB 153 Exposure Reference
Serum Total Thyroxine (TT4) Decreased nih.gov
Serum Total Triiodothyronine (TT3) Decreased nih.gov
Serum Thyrotropin Releasing Hormone (TRH) Decreased nih.gov
Serum Thyroid Stimulating Hormone (TSH) No significant change nih.gov
Sodium Iodide Symporter (NIS) Decreased nih.gov
Thyroid Peroxidase (TPO) Decreased nih.gov
Thyroglobulin (Tg) Decreased nih.gov
Type 2 Deiodinase (D2) mRNA Reduced nih.gov
Type 3 Deiodinase (D3) mRNA Reduced nih.gov
TSH Receptor (TSHr) Declined nih.gov
TRH Receptor (TRHr) Declined nih.gov

Estrogenic and Androgenic Receptor Interactions

PCB 153 exhibits complex interactions with estrogen and androgen receptors. While some lower-chlorinated PCBs have been found to be estrogenic, the higher-chlorinated congener PCB 153 has been shown to act as an anti-estrogen. nih.gov In vitro studies using the ER-CALUX bioassay have demonstrated that PCB 153 behaves as an anti-estrogen. nih.gov In human male serum samples, higher levels of PCBs, including PCB 153, were associated with decreased estrogen receptor-mediated activity. nih.gov

In studies on prehierarchical chicken ovarian follicles, PCB 153 was found to modulate both basal and ovine LH-stimulated estrogen receptor α (ERα) and β (ERβ) gene expression. nih.gov Specifically, it inhibited the oLH-stimulated expression of both receptor genes. nih.gov PCBs, in general, can interfere with endocrine function by binding to estrogen receptors, which can stimulate the growth of certain cancer cells and lead to other estrogenic effects like reproductive dysfunction. nih.gov

Induction of Metabolic Disorders (e.g., Insulin (B600854) Resistance, Fatty Liver)

PCB 153 has been identified as a compound that can induce metabolic disorders, particularly in the context of a high-fat diet. nih.govnih.gov In male C57BL/6J mice fed a high-fat diet, co-exposure to PCB 153 resulted in increased visceral adiposity and hepatic steatosis (fatty liver). nih.govnih.govlouisville.edu This was accompanied by alterations in plasma adipokine levels, including increased adiponectin, leptin, resistin, and plasminogen activator inhibitor-1. nih.govnih.govlouisville.edu

The mechanisms underlying these effects involve the disruption of normal hepatic lipid metabolism. nih.govnih.govlouisville.edu PCB 153 exposure in high-fat-fed mice led to a reduced expression of hepatic genes involved in β-oxidation (fatty acid breakdown) and an increased expression of genes associated with lipid biosynthesis. nih.govnih.govlouisville.edu It is noteworthy that in mice fed a control diet, PCB 153 had minimal effects on these metabolic parameters. nih.govnih.gov While some studies have linked PCB exposure to insulin resistance, research on PCB 153 specifically has shown no direct effect on insulin resistance in mice, regardless of diet. nih.govnih.gov However, some research suggests a deterioration of glucose and insulin intolerance in high-fat diet-fed mice exposed to PCB 153. researchgate.net

Hepatic Effects of PCB 153

The liver is a primary target organ for the toxic effects of PCB 153.

Hepatic Enzyme Induction

PCB 153 is a known inducer of hepatic microsomal enzymes, particularly those in the cytochrome P450 (CYP) family. nih.govthieme-connect.com Studies in rats have shown that PCB 153 can significantly elevate the mRNA levels of UDP-glucuronosyltransferases (UDPGTs), CYP2B1, and CYP3A1. nih.govthieme-connect.com In male Sprague-Dawley rats, cytochrome P-450 induction was observed 24 hours after a single intraperitoneal injection of PCB 153. nih.govuky.edu

Further research has demonstrated that PCB 153 treatment significantly increases 7-benzyloxyresorufin O-dealkylase (BROD) activity, which is an indicator of cytochrome P-450 2B1/2 levels. researchgate.netresearchgate.net In silico docking simulations have suggested that human CYP1A1, CYP2A6, and CYP2B6 enzymes have the potential to metabolize PCB 153. nih.gov The induction of these enzymes is a key component of the liver's response to xenobiotic exposure and can have downstream effects on the metabolism of other compounds.

Liver Weight Changes and Fatty Liver

Exposure to PCB 153 can lead to changes in liver weight and the development of fatty liver (hepatic steatosis). nih.govmobt3ath.com In studies with male C57BL/6J mice on a high-fat diet, co-exposure to PCB 153 exacerbated hepatic steatosis. nih.govnih.govlouisville.edu This was visually confirmed through histological staining. mobt3ath.com The development of fatty liver is linked to the altered lipid metabolism induced by PCB 153, including increased lipid synthesis and decreased fatty acid oxidation. nih.govnih.gov

In Sprague-Dawley rats, oral administration of PCB 153 resulted in a dose-related increase in the number of lipid droplets within parenchymal liver cells. nih.gov While some studies have reported increased liver weights in response to PCB exposure, others have found that liver weights were not significantly different among groups treated with PCB 153, even when other hepatic effects were observed. researchgate.net

Table 2: Hepatic Effects of PCB 153 in Animal Models

Effect Animal Model Key Findings Reference
Hepatic Steatosis Male C57BL/6J Mice (on high-fat diet) Increased visceral adiposity and hepatic steatosis. nih.govnih.govlouisville.edu
Hepatic Gene Expression Male C57BL/6J Mice (on high-fat diet) Reduced expression of genes for β-oxidation, increased expression of genes for lipid biosynthesis. nih.govnih.govlouisville.edu
Lipid Droplets Sprague-Dawley Rats Dose-related increase in lipid droplets in parenchymal cells. nih.gov
Hepatic Enzyme Induction Sprague-Dawley Rats Significantly elevated mRNA levels of UDPGTs, CYP2B1, and CYP3A1. nih.govthieme-connect.com
Cytochrome P-450 Induction Male Sprague-Dawley Rats Induction occurred 24 hours after a single injection. nih.govuky.edu
BROD Activity Rats Significantly increased, indicating cytochrome P-450 2B1/2 induction. researchgate.netresearchgate.net

Porphyrin Accumulation

Studies on the effect of PCB 153 on porphyrin levels have shown that when administered alone, it does not result in hepatic porphyrin accumulation in female Sprague-Dawley rats. nih.gov However, a significant synergistic effect on porphyrin accumulation was observed when PCB 153 was co-administered with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This combination led to an approximately 800-fold increase in porphyrin levels compared to control groups. nih.gov The accumulated porphyrins were primarily uroporphyrin III and heptacarboxylic porphyrin. nih.gov This suggests that while PCB 153 may not be a primary porphyrinogenic agent on its own, it can significantly enhance the porphyrinogenic effects of other compounds.

Other Organ System Effects (e.g., Thyroid Gland, Ovary, Oviduct, Uterus)

The impact of this compound (PCB 153) extends to various other organ systems, with notable effects observed on the thyroid gland, ovary, oviduct, and uterus. Research, primarily from animal studies, has highlighted the potential for this specific polychlorinated biphenyl (B1667301) congener to induce a range of toxicological responses in these tissues.

Thyroid Gland

Studies on the effects of PCB 153 on the thyroid gland have yielded varied results, suggesting that the outcomes may be dependent on the timing and level of exposure. Prenatal exposure in rats has been shown to potentially alter the thyroid status in offspring. nih.gov One study observed a significant dose-dependent decrease in the plasma concentrations of thyroxine (T4) and triiodothyronine (T3), while the levels of thyroid-stimulating hormone (TSH) were not significantly affected. nih.gov Conversely, another study involving lower doses during prenatal exposure in rats found no changes in plasma T4, T3, or TSH concentrations, with the exception of a significant difference in T3 in one-week-old males. jst.go.jpnih.gov

In adult ewes, PCB 153 treatment did not affect plasma thyroid hormones. However, it did lead to a reduction in total triiodothyronine concentration in the cerebrospinal fluid during long photoperiods and free thyroxine during short photoperiods. nih.gov A long-term, two-year gavage study in female Harlan Sprague-Dawley rats demonstrated that administration of PCB 153 resulted in an increased incidence of nonneoplastic lesions in the thyroid gland. nih.gov

Table 1: Effects of this compound (PCB 153) on Thyroid Function in Animal Studies

Species Exposure Details Key Findings Reference
Rat (offspring) Prenatal exposure Significant dose-dependent decrease in plasma thyroxine (T4) and triiodothyronine (T3); no significant change in thyroid-stimulating hormone (TSH). nih.gov
Rat (offspring) Low-dose prenatal exposure No compound-related changes in plasma T4, T3, or TSH, except for a significant difference in T3 in 1-week-old males. jst.go.jpnih.gov
Ewe (adult) Treatment with PCB 153 No effect on plasma thyroid hormones; reduced total triiodothyronine and free thyroxine in cerebrospinal fluid under different photoperiods. nih.gov
Rat (female) 2-year gavage study Increased incidence of nonneoplastic lesions of the thyroid gland. nih.gov

Ovary

The effects of PCB 153 on the ovary have been investigated in the context of both developmental and long-term exposure. Studies involving prenatal exposure to PCB 153 in rats did not find any dose-dependent changes in the weight of the ovaries in the offspring. nih.govnih.gov However, a more extended two-year gavage study conducted on female rats revealed that the administration of PCB 153 led to an increased incidence of nonneoplastic lesions in the ovaries. nih.gov

Oviduct

Research on the specific effects of PCB 153 on the oviduct is limited but points towards potential for nonneoplastic changes. A two-year gavage study in female rats showed that the administration of PCB 153 resulted in an increased incidence of nonneoplastic lesions of the oviduct, indicating a long-term toxicological impact on this part of the reproductive system. nih.gov

Uterus

Similar to the ovaries, the impact of PCB 153 on the uterus appears to be dependent on the duration of exposure. Studies on rats that were exposed to PCB 153 prenatally did not show any dose-dependent changes in the weight of the uterus in the offspring. nih.gov In contrast, a long-term two-year gavage study in female rats found that the incidences of suppurative and chronic active inflammation of the uterus were significantly greater in the groups that received PCB 153 compared to the control group. nih.gov

Table 2: Effects of this compound (PCB 153) on Female Reproductive Organs in Animal Studies

Organ Species Exposure Details Key Findings Reference
Ovary Rat (offspring) Prenatal exposure No dose-dependent changes in organ weight. nih.govnih.gov
Ovary Rat (female) 2-year gavage study Increased incidence of nonneoplastic lesions. nih.gov
Oviduct Rat (female) 2-year gavage study Increased incidence of nonneoplastic lesions. nih.gov
Uterus Rat (offspring) Prenatal exposure No dose-dependent changes in organ weight. nih.gov
Uterus Rat (female) 2-year gavage study Significantly greater incidence of suppurative and chronic active inflammation. nih.gov

Research Methodologies and Model Systems in 2,2 ,4,4 ,5,5 Hexachlorobiphenyl Pcb153 Studies

In Vivo Animal Models

In vivo animal models are indispensable for studying the complex interactions of PCB153 within a whole biological system. These models allow for the examination of absorption, distribution, metabolism, excretion, and systemic effects that cannot be fully replicated in vitro.

Rodent Models (Rats, Mice)

Rodents, particularly rats and mice, are the most extensively used animal models in PCB153 research due to their well-characterized genetics, relatively short lifespan, and the availability of transgenic strains. nih.gov Studies in rodents have provided significant insights into the neurobehavioral, metabolic, and carcinogenic effects of PCB153.

Spontaneously hypertensive rats (SHR), an animal model for Attention-Deficit/Hyperactivity Disorder (ADHD), have been used to investigate the neurodevelopmental toxicity of PCB153. nih.gov Research has shown that exposure to PCB153 can lead to pronounced and long-lasting behavioral changes in SHR rats, with effects being dependent on dose, sex, and the specific behaviors being assessed. nih.gov For instance, one study observed that a low dose of PCB153 tended to reduce ADHD-like behaviors, while higher doses exacerbated them, particularly in females. nih.gov

Mice have also been instrumental in understanding the metabolic disruptions caused by PCB153. Studies have demonstrated that PCB153 can induce and worsen high-fat diet-induced metabolic dysfunction, including glucose intolerance and insulin (B600854) resistance. Furthermore, research using mice deficient in the p50 subunit of the transcription factor NF-κB has shed light on the role of this signaling pathway in the proliferative and apoptotic changes in the liver following PCB153 exposure.

Interactive Data Table: Selected Research Findings in Rodent Models Exposed to PCB153

Model OrganismKey FindingsReference(s)
Spontaneously Hypertensive Rat (SHR)Dose-dependent and sex-specific alterations in ADHD-like behaviors. nih.gov,
Wistar Kyoto (WKY) RatFewer and more specific behavioral changes compared to SHR rats, primarily in males. nih.gov,
Mouse (High-Fat Diet)Induction and exacerbation of glucose and insulin intolerance.
Mouse (p50-/-)Altered hepatocyte proliferation and apoptosis in response to PCB153, highlighting the role of NF-κB.

Zebrafish Embryo Model

The zebrafish (Danio rerio) embryo has emerged as a powerful model for developmental toxicology studies of PCB153 due to its rapid external development, optical transparency, and genetic tractability. Research using zebrafish has provided crucial data on the neurotoxic and developmental effects of this compound.

Developmental exposure of zebrafish to PCB153 has been shown to induce a range of adverse effects. Studies have documented delayed startle responses, indicating neurobehavioral deficits. Morphological and biochemical analyses have revealed that while PCB153 can cause swelling of afferent sensory neurons, the primary driver of motor deficits appears to be the disruption of dopaminergic and GABAergic signaling pathways.

Furthermore, investigations have demonstrated that developmental exposure to PCB153 can alter circadian rhythms and the expression of clock and metabolic genes in zebrafish larvae. While some studies have reported no significant developmental defects at lower concentrations, higher concentrations have been associated with spinal deformities. Transcriptomic analyses have revealed a dose-dependent increase in the number of differentially expressed genes following PCB153 exposure. When co-exposed with nanoplastics, the neurotoxic effects of PCB153 on zebrafish larvae have been observed to be enhanced, leading to hyperlocomotion. Other studies have also noted that exposure to PCBs can decrease the survival rate of zebrafish embryos in a time- and dose-dependent manner, leading to gross morphological deformities and delayed retinal layer development at higher concentrations.

Interactive Data Table: Summary of PCB153 Effects on Zebrafish Embryos/Larvae

EndpointObserved EffectReference(s)
Behavior Delayed startle response, hyperlocomotion (with nanoplastics).,
Neurodevelopment Disruption of dopaminergic and GABAergic signaling, swelling of afferent sensory neurons.
Gene Expression Altered expression of circadian clock genes, metabolic genes, and dopamine (B1211576) pathway genes.
Morphology Spinal deformities at high concentrations, delayed retinal development.,
Survival Decreased survival rate in a time- and dose-dependent manner.

Avian Models (e.g., Chicken Embryo, Ring Dove)

Avian models, such as the chicken embryo and the ring dove, are valuable for investigating the effects of PCB153 on embryonic development and maternal transfer of contaminants.

Studies using chicken embryos have shown that unlike dioxin-like PCBs, PCB153 does not appear to significantly interfere with thyroid hormone homeostasis or delay hatching. This highlights the congener-specific effects of PCBs.

Research with ring doves has focused on the toxicokinetics of PCB153 and its transfer from mother to egg. These studies have demonstrated that the concentration of PCB153 in the egg yolk directly reflects the concentration in the maternal tissues at the time of yolk formation, rather than the immediate dietary intake. This finding is critical for understanding the dynamics of contaminant transfer to offspring in wild bird populations. The data also suggest that the ratio of contaminant concentration in the egg to that in maternal tissues can vary between species, potentially influenced by their reproductive strategies.

Fish Models (e.g., Rainbow Trout, Bluegill Sunfish)

Various fish models, including rainbow trout and bluegill sunfish, are utilized to assess the bioaccumulation and ecological impacts of PCB153 in aquatic environments. These models are crucial for understanding how PCB153 moves through the food web and affects fish populations.

Rainbow trout have been used as a model for environmental carcinogenesis research, demonstrating sensitivity to various classes of carcinogens. While specific studies focusing solely on PCB153 in this context are limited, the model's well-described tumor pathology and responsiveness to chemical exposures make it relevant for understanding the potential long-term effects of persistent organic pollutants like PCB153.

Studies on bluegill sunfish have contributed to the development of individual-based models to understand the effects of contaminants on fish production and population dynamics. Research on various warmwater fish species has shown that PCB concentrations can differ between sexes for some species, which has implications for human consumption risk assessment and monitoring programs.

Interactive Data Table: PCB153 Research Findings in Fish Models

Model OrganismResearch FocusKey FindingsReference(s)
Rainbow TroutEnvironmental CarcinogenesisSensitive model for studying chemical-induced tumors.
Bluegill SunfishPopulation DynamicsDevelopment of models to predict contaminant effects on fish production.
Various Warmwater FishBioaccumulationSignificant differences in PCB concentrations between sexes in some species.

Non-human Primate Models

In Vitro Cell Culture Systems

In vitro cell culture systems provide a controlled environment to investigate the cellular and molecular mechanisms of PCB153 toxicity, complementing the findings from in vivo studies. These systems allow for high-throughput screening and detailed mechanistic investigations that would be difficult or unethical to perform in whole animals.

Human cell lines, such as the hepatocellular carcinoma cell line (HepG2) and the kidney cell line (HK2), have been used to study the absorption and cytotoxicity of PCB153. Research has shown that PCB153 is absorbed by both liver and kidney cells, with liver cells showing a faster initial absorption rate. Exposure to PCB153 has been demonstrated to induce a loss of cell viability and promote apoptotic cell death in a concentration- and time-dependent manner in both cell types.

Chinese hamster ovary (CHO-K1) cells have also been employed to assess the cytotoxicity of PCB153. These studies have shown a dose-dependent induction of oxidative stress and apoptosis. Furthermore, PC12 cells, a cell line derived from a rat pheochromocytoma, have been used to investigate the neurotoxic potential of PCB153, revealing reductions in viable cells at certain concentrations.

Interactive Data Table: In Vitro Studies of PCB153

Cell LineOrganism of OriginKey FindingsReference(s)
HepG2 (Hepatocellular Carcinoma)HumanAbsorption of PCB153, induction of apoptosis and loss of cell viability.,,
HK2 (Kidney)HumanAbsorption of PCB153, induction of apoptosis and loss of cell viability.,,
CHO-K1 (Ovary)Chinese HamsterDose-dependent cytotoxicity, induction of oxidative stress and apoptosis.
PC12 (Pheochromocytoma)RatReduction in viable cells at concentrations above 10 μM.

Unraveling the Biological Impact of 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB153): A Look at Research Methodologies

The persistent and widespread nature of this compound (PCB153) has necessitated a multi-faceted research approach to understand its potential health risks. Scientists employ a range of in vitro, in vivo, and population-based studies to elucidate the mechanisms of action and the real-world consequences of exposure to this ubiquitous environmental contaminant.

In Vitro and In Vivo Model Systems: A Window into Cellular and Physiological Effects

To dissect the specific cellular and molecular impacts of PCB153, researchers utilize a variety of model systems. These controlled laboratory environments allow for the detailed investigation of toxicological pathways.

Neuronal Stem Cells

Studies using neuronal stem cells isolated from rat brains have been instrumental in understanding the neurotoxic potential of PCB153. nih.gov Research has shown that exposure to this compound can hinder the differentiation and proliferation of these crucial cells. nih.gov For instance, treatment with PCB153 has been observed to decrease neurite formation, a critical process in the development of the nervous system. nih.gov Furthermore, investigations into the underlying mechanisms have revealed that PCB153 can inhibit gap junctional intercellular communication (GJIC), a vital process for maintaining cellular homeostasis, and decrease the expression of connexin 43, a key protein in GJIC. nih.gov These findings suggest that PCB153 may interfere with the fundamental processes of nervous system development.

Hypothalamic Gonadotropin-Releasing Hormone (GnRH) Cell Lines

The immortalized hypothalamic GT1-7 cell line, which produces gonadotropin-releasing hormone (GnRH), serves as a valuable model for examining the neurotoxic and endocrine-disrupting effects of PCB153. nih.govnih.gov Research has demonstrated that PCB153 can significantly impact both the synthesis and survival of these critical neuroendocrine cells. nih.govnih.gov

Studies have shown that PCB153 exposure can lead to a reduction in cell viability and an increase in both apoptotic and necrotic cell death in GT1-7 cells. nih.govnih.gov Interestingly, the effect on GnRH peptide levels appears to be dose- and time-dependent, with some studies showing an initial increase at lower concentrations or shorter exposure times, followed by a decrease at higher concentrations and longer durations. nih.govnih.gov This suggests a complex mechanism of action where PCB153 may initially stimulate and then inhibit GnRH synthesis and/or secretion. nih.gov These findings highlight the potential for PCB153 to disrupt the hypothalamic-pituitary-gonadal axis, which is crucial for reproductive function. nih.gov

Table 1: Effects of PCB153 on GT1-7 GnRH Cells

EndpointObservationReference
Cell ViabilityReduced nih.govnih.gov
ApoptosisIncreased nih.govnih.gov
NecrosisIncreased nih.govnih.gov
GnRH Peptide LevelsInitial increase at low doses, suppression at high doses/longer durations nih.govnih.gov

Hepatic Cell Lines (e.g., HepG2 cells)

The human hepatoma cell line, HepG2, is widely used in toxicology studies to investigate the effects of chemical compounds on the liver. mdpi.comnih.gov In the context of PCB153 research, HepG2 cells have been used to study cellular uptake, cytotoxicity, and mechanisms of cell death. nih.gov

Studies have shown that HepG2 cells can rapidly absorb PCB153, with significant intracellular concentrations detected within a short period of exposure. nih.gov This absorption has been linked to a time-dependent induction of apoptotic cell death. nih.gov Research comparing the effects of PCB153 in liver and kidney cell lines has indicated that while liver cells may initiate the absorption of PCBs faster, kidney cells might be more vulnerable to their toxic effects, as evidenced by higher rates of apoptosis. nih.gov

Epidemiological and Human Population Studies: Real-World Exposure and Health Outcomes

To understand the health implications of PCB153 in humans, researchers turn to epidemiological studies that examine patterns of exposure and disease in specific populations.

Cohort Studies of Exposed Human Populations

Certain populations, due to their diet or occupation, have historically experienced higher levels of exposure to PCBs, making them important subjects for cohort studies. For example, studies on Swedish fishermen and their wives, who consume large quantities of fish from contaminated waters, have revealed associations between elevated serum concentrations of PCB153 and the prevalence of type 2 diabetes. nih.gov

A French cohort study (E3N) investigated the link between long-term atmospheric exposure to PCB153 and breast cancer risk. nih.gov This nested case-control study found a statistically significant increase in breast cancer risk with higher cumulative atmospheric exposure to PCB153, particularly for estrogen receptor-positive (ER+) breast cancer. nih.gov

Biomarker Analysis in Human Tissues

The analysis of PCB153 levels in human tissues serves as a crucial biomarker of exposure. Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues. nih.gov Consequently, adipose tissue, plasma, and breast milk are commonly analyzed to determine an individual's body burden of these compounds. nih.gov

PCB153 is consistently one of the most abundant PCB congeners detected in human samples, including serum, adipose tissue, and breast milk. nih.govnih.govresearchgate.net This is partly due to its resistance to metabolism. nih.gov The measurement of PCB153 in these tissues provides a reflection of cumulative past exposures. nih.gov

Breast milk analysis is particularly important for assessing infant exposure. nih.govunc.edu Studies have shown that breastfed infants of mothers with high dietary intake of contaminated fish may have increased exposure to PCBs. nih.gov The concentration of PCBs in breast milk can be influenced by various factors, and levels have been shown to decrease over the duration of lactation. mdpi.com

Omics Approaches in PCB153 Research

The advent of "omics" technologies, such as metabolomics, proteomics, and genomics, has opened new avenues for understanding the complex biological responses to PCB153 exposure. These high-throughput methods allow for a broad, unbiased analysis of changes in molecules like metabolites, proteins, and genes.

Metabolomic studies, for example, have been used to investigate the hepatic effects of PCB153 in animal models. nih.govnih.gov These studies have revealed that the metabolic effects of PCB153 can be highly dependent on dietary factors, with more significant alterations observed in the context of a high-fat diet. nih.govnih.gov Such research has pointed towards antioxidant depletion as a potential consequence of the interaction between PCB153 and a high-fat diet. nih.govnih.gov

In another application, targeted lipidomics using advanced techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been employed to analyze changes in glycerophospholipid metabolism in PC12 cells exposed to PCB153. researchgate.net This research identified specific glycerophospholipids that were significantly altered by PCB153 exposure, providing insights into the compound's effects on lipid metabolism at a cellular level. researchgate.net

Omics approaches are also being applied in human studies. For instance, untargeted metabolomics has been used to explore the relationship between the burden of persistent organic pollutants, including PCBs, in metabolic tissues and alterations in the plasma metabolome of adolescents undergoing bariatric surgery. metabolomicsworkbench.org Furthermore, multi-omics analyses in wildlife, such as fish, are being used to investigate the toxic effects and disruption of the gut-liver axis following PCB exposure. researchgate.net These comprehensive approaches hold promise for identifying novel biomarkers of exposure and effect, and for elucidating the complex pathways through which PCB153 exerts its biological effects. researchgate.netmdpi.com

Omics Approaches in PCB153 Research

Gene Expression Analysis (e.g., RNA Sequencing)

Gene expression analysis, particularly through techniques like RNA Sequencing (RNA-seq), has been instrumental in elucidating the molecular effects of this compound (PCB153). Studies utilizing this methodology have revealed significant alterations in the transcriptomic profiles of organisms exposed to this persistent organic pollutant.

In a notable study using zebrafish (Danio rerio) embryos as a model organism, exposure to PCB153 led to a dose-dependent increase in the number of differentially expressed genes (DEGs). nih.govnih.govnih.govnih.gov RNA-seq analysis identified hundreds to thousands of genes whose expression was significantly altered compared to control groups. nih.govnih.govnih.gov Of the DEGs identified across different exposure concentrations, a core set of 301 genes was found to be commonly affected in all treatment groups, suggesting a fundamental response to PCB153 exposure. nih.govnih.govnih.govnih.gov

These gene expression changes provide a molecular basis for the physiological and behavioral alterations observed in organisms exposed to PCB153. The identification of specific genes and the magnitude of their expression changes offer critical insights into the mechanisms of PCB153 toxicity.

Table 1: Differentially Expressed Genes in Zebrafish Embryos Exposed to PCB153

Exposure ConcentrationNumber of Differentially Expressed Genes
0.1 µM633
1 µM2,227
10 µM3,378
Common to all concentrations 301

Data sourced from studies on zebrafish embryos exposed to PCB153 from 4 to 120 hours post-fertilization. nih.govnih.govnih.govnih.gov

Pathway Enrichment Analysis (e.g., KEGG Pathway Analysis)

Following the identification of differentially expressed genes, pathway enrichment analysis is a critical next step to understand the biological implications of these transcriptomic changes. The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis is a commonly used bioinformatic method to map genes to functional pathways.

In studies on zebrafish exposed to PCB153, KEGG pathway analysis of the differentially expressed genes revealed that several key signaling and metabolic pathways were significantly enriched. nih.govnih.govnih.gov The most prominent among these were pathways related to circadian rhythm, the Forkhead Box O (FoxO) signaling pathway, and insulin resistance. nih.govnih.govnih.govnih.gov

The disruption of the circadian rhythm pathway is a significant finding, as this system regulates a wide array of physiological processes. nih.gov Upregulation was observed in several core clock genes. The enrichment of the FoxO signaling pathway, which is linked to insulin signaling and carbohydrate metabolism, further points to the metabolic disruption potential of PCB153. nih.govnih.gov

Table 2: Top Enriched KEGG Pathways in Zebrafish Embryos Exposed to PCB153

KEGG PathwayNumber of Differentially Expressed Genes (High-Dose Group)Key Upregulated Genes
Circadian Rhythm-cry1aa, cry1ab, cry1bb, per1a, per1b, per2, per3, rorcb, bhlhe41, nr1d1
FoxO Signaling Pathway32-
Insulin Signaling Pathway-insrb, irs2b, phkg1b, phkg1a, phka2, ppp1r3ab, acacb, mknk1
Alanine, Aspartate, and Glutamate Metabolism--
Cysteine and Methionine Metabolism--

Data from KEGG pathway analysis of differentially expressed genes in zebrafish embryos exposed to PCB153. nih.govnih.gov

Metabolomics Profiling (e.g., Tryptophan Metabolism)

Metabolomics studies aim to provide a comprehensive profile of the small-molecule metabolites within a biological system. This approach can reveal alterations in metabolic pathways following exposure to a toxicant like PCB153.

In a study involving mice, metabolomic analysis was conducted on liver extracts to investigate the effects of PCB153. nih.gov The results indicated that in mice fed a control diet, there was no significant difference in the metabolic profile between those exposed to PCB153 and the unexposed controls. nih.gov However, a significant interaction was observed when PCB153 exposure was combined with a high-fat diet. nih.gov This suggests that the metabolic impact of PCB153 may be dependent on the underlying metabolic state of the organism. nih.gov

While broad metabolomic analyses have been performed, specific investigations into the effect of PCB153 on tryptophan metabolism are not extensively documented in the reviewed literature. Tryptophan metabolism is a critical pathway that produces several neuroactive and immunomodulatory compounds. mdpi.com Given the neurotoxic and immunotoxic potential of PCBs, the lack of specific data on PCB153's effect on this pathway represents a gap in the current understanding.

Behavioral Phenotyping in Animal Models

Behavioral phenotyping in animal models is a crucial methodology for assessing the neurotoxic effects of chemicals like PCB153. These studies link molecular and physiological changes to functional outcomes.

In zebrafish larvae, developmental exposure to PCB153 has been shown to cause significant alterations in circadian behavior. nih.gov Specifically, a reduction in the amplitude of locomotor activity was observed, indicating a disruption of the normal light-dark cycle of activity. nih.gov At higher concentrations, a distinct "bent body" phenotype was observed, which often preceded mortality. nih.gov

Studies using the spontaneously hypertensive rat (SHR), an animal model for Attention-Deficit/Hyperactivity Disorder (ADHD), have demonstrated that exposure to PCB153 can induce pronounced and long-lasting behavioral changes. nih.gov These effects were found to be dependent on the dose, with different concentrations sometimes producing opposing behavioral outcomes. nih.gov The behavioral alterations also varied between male and female rats, highlighting sex-specific responses to PCB153 exposure. nih.gov The observed behavioral changes in the SHR model share similarities with ADHD, suggesting a potential role for environmental exposures like PCBs in neurodevelopmental disorders. nih.gov

Table 3: Summary of Behavioral Phenotypes Observed in Animal Models Exposed to PCB153

Animal ModelBehavioral Phenotype
Zebrafish (Danio rerio) LarvaeAltered circadian rhythm (reduced locomotor activity amplitude)
"Bent body" phenotype (at higher concentrations)
Spontaneously Hypertensive Rat (SHR)Pronounced and long-lasting behavioral changes
Dose-dependent effects on ADHD-like behaviors
Sex-specific behavioral alterations

Data compiled from behavioral studies in zebrafish and rat models. nih.govnih.gov

Advanced Analytical and Assessment Frameworks in Pcb153 Research

Toxic Equivalency Factors (TEFs) and Their Applicability/Limitations for PCB 153 Assessment

Toxic Equivalency Factors (TEFs) are a tool used to assess the risk of complex mixtures of dioxin-like compounds (DLCs), including some polychlorinated biphenyls (PCBs). wikipedia.org The TEF concept ranks the dioxin-like activity of a compound relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org This allows for the calculation of a single Toxic Equivalency (TEQ) value for a mixture, which represents the combined dioxin-like toxicity. wikipedia.org

However, the applicability of TEFs to 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) is limited. PCB 153 is considered a non-dioxin-like (NDL) PCB because it does not bind to the aryl hydrocarbon receptor (AhR), a key step in the mechanism of dioxin-like toxicity. researchgate.net Therefore, PCB 153 does not have a TEF value assigned to it by the World Health Organization (WHO). nih.gov

The TEF approach has several limitations, particularly concerning NDL-PCBs like PCB 153. A primary limitation is that the TEF concept only accounts for dioxin-like toxicity and assumes that the toxic effects of different compounds in a mixture are additive. ornl.gov It does not consider potential synergistic or antagonistic interactions between compounds. ornl.gov Furthermore, NDL-PCBs like PCB 153 can exert their own toxic effects through mechanisms independent of the AhR pathway, such as neurotoxicity and endocrine disruption. who.intresearchgate.net These non-dioxin-like effects are not captured by the TEF/TEQ approach, which can lead to an underestimation of the total risk posed by complex PCB mixtures. ornl.govnih.gov

Recent research has highlighted the need to refine the TEF approach, suggesting that a single TEF concept may not be universally applicable for all health endpoints or species. researchgate.net For instance, the relative effect potencies (REPs) for some dioxin-like PCBs can differ significantly between rodent and human cell models, suggesting that the current TEF values, which are largely based on animal studies, may overestimate the risk for humans. researchgate.net For NDL-PCBs, which lack a detailed risk assessment for their complex spectrum of adverse effects, the TEF approach is not directly applicable. nih.gov

Structure-Activity Relationships (SAR) in PCB 153 Toxicity

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. For PCBs, SAR helps to understand how the number and position of chlorine atoms on the biphenyl (B1667301) rings influence their toxicity.

PCB 153 is a di-ortho substituted, non-planar congener, meaning it has chlorine atoms at the 2, 2', 4, 4', 5, and 5' positions. researchgate.net This specific structure prevents it from adopting a planar configuration, which is a key requirement for binding to the AhR and eliciting dioxin-like toxicity. researchgate.net Consequently, PCB 153 is classified as a non-dioxin-like PCB. researchgate.net

The toxicity of PCB 153 and other NDL-PCBs is mediated through various mechanisms that are independent of the AhR pathway. Research indicates that the ortho-substitution pattern is a critical determinant of the neurotoxic and endocrine-disrupting effects of NDL-PCBs. nih.govnih.gov For example, some studies have shown that ortho-substituted PCBs can alter the normal functioning of receptors and signal transduction molecules in the brain. nih.gov

SAR studies have helped to group NDL-PCBs based on their biological activity. One study divided 19 NDL-PCBs into two groups based on their toxicity profiles in various in vitro assays. nih.gov PCB 153 was placed in a group with other abundant congeners (PCBs 138, 170, and 180) that showed lower biological activity in many assays but were active in some endocrine-related assays. nih.gov This suggests that these congeners may share similar mechanisms of action. nih.gov

The presence of chlorine atoms at the ortho positions, as seen in PCB 153, is a key structural feature that leads to its non-planar conformation and subsequent non-dioxin-like toxicological profile. researchgate.net The specific arrangement of chlorine atoms in PCB 153 contributes to its persistence in the environment and its ability to bioaccumulate in fatty tissues. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Environmental and Toxicological Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov These models are valuable tools in environmental and toxicological research for assessing the risks of chemicals like PCBs, especially when experimental data is scarce. tandfonline.com

For PCB 153 and other PCBs, QSAR models have been developed to predict a variety of endpoints, including toxicity, environmental fate, and bioaccumulation. nih.govtandfonline.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical's structure, to build a statistical relationship with the endpoint of interest.

Several QSAR studies have been conducted on PCBs, including models to predict their photodegradation half-life, a crucial parameter for environmental risk assessment. tandfonline.com One study developed a QSAR model for the photodegradation half-lives of PCBs in n-hexane, finding that descriptors like standard heat of formation, total energy, and molecular weight were significant predictors. tandfonline.com

In the context of toxicity, QSAR models have been developed to predict the activity of PCBs on various biological targets. For instance, a QSAR model was created to predict the activation of the ryanodine (B192298) receptor type 1 (RyR1), a target for the neurotoxicity of some PCBs. nih.gov Another study developed QSAR models for the in vitro potencies of hydroxylated and quinoid PCB metabolites to inhibit gap junctional intercellular communication. nih.gov

QSAR models can also be used to fill data gaps for untested PCB congeners, aiding in a more comprehensive risk assessment. nih.govqsartoolbox.org By predicting the activity of untested congeners, QSAR can help prioritize which chemicals to test experimentally. nih.gov The QSAR Toolbox, a software application, incorporates numerous QSAR models for predicting various toxicological endpoints and facilitates their use in chemical assessments. qsartoolbox.orgyoutube.com

It is important to note that the predictive power of QSAR models depends on the quality and diversity of the data used to develop them. nih.gov While QSAR is a valuable tool, the predictions should be interpreted with caution and, where possible, validated with experimental data.

Risk Assessment Methodologies and Implications for PCB 153 Exposures

Risk assessment for PCB 153 involves evaluating the potential for adverse health effects in humans and the environment due to exposure to this compound. The process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: PCB 153 is a persistent and bioaccumulative toxic substance. nih.gov It is one of the most abundant PCB congeners found in environmental samples and human tissues. researchgate.net While it is a non-dioxin-like PCB, it has been associated with various adverse health effects, including neurotoxicity, endocrine disruption, and potential carcinogenicity. nih.govewg.org

Exposure Assessment: Human exposure to PCB 153 occurs primarily through the diet, particularly the consumption of contaminated fish, meat, and dairy products. europa.eu Due to its lipophilic nature, PCB 153 accumulates in fatty tissues and can be transferred from mother to child through the placenta and breast milk. nih.gov Exposure can also occur through inhalation of contaminated air and dermal contact with contaminated soil. nih.gov

Dose-Response Assessment: Determining the relationship between the dose of PCB 153 and the likelihood of an adverse effect is challenging. For non-dioxin-like effects, there is no widely accepted equivalent to the TEF approach. nih.gov Risk assessment often relies on data from animal studies and epidemiological research in human populations.

Risk Characterization: This step integrates the information from the previous steps to estimate the risk to human health and the environment. For PCB 153, risk characterization often involves comparing estimated exposure levels to established health-based guidance values, such as a Tolerable Daily Intake (TDI). envchemgroup.com

Several studies have conducted risk assessments for PCB 153. A study on Inuit women used toxicokinetic modeling to estimate past exposure and calculated Hazard Quotients (HQs) and cancer risks. researchgate.net The study found that HQs were above 1 for a certain period, indicating a potential for non-cancer health effects. researchgate.net Another study assessing the risks of PCBs in urban soil found that inhalation of soil could be a significant exposure pathway and that children may be at a higher risk for cancer than adults. nih.gov

Ecological risk assessments for PCB 153 focus on the potential for adverse effects on wildlife. nih.govrsc.org These assessments consider the bioaccumulation of PCB 153 in food webs and its potential to cause reproductive, developmental, and other toxic effects in various species. nih.govrsc.org

The risk assessment of PCB 153 is complicated by the fact that exposure always occurs in the context of a complex mixture of other PCB congeners and persistent organic pollutants. nih.gov The limitations of the TEF approach for NDL-PCBs underscore the need for alternative risk assessment strategies that can account for the full spectrum of toxic effects of these compounds. ornl.govnih.gov

Data Tables

Table 1: World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for Dioxin-Like PCBs (2005)

CompoundWHO-TEF (Mammals)WHO-TEF (Fish)WHO-TEF (Birds)
Non-Ortho PCBs
PCB 770.00010.00010.05
PCB 810.00030.00050.1
PCB 1260.10.0050.1
PCB 1690.030.000050.001
Mono-Ortho PCBs
PCB 1050.00003<0.0000050.0001
PCB 1140.00003<0.0000050.0001
PCB 1180.00003<0.0000050.00001
PCB 1230.00003<0.0000050.0001
PCB 1560.00003<0.0000050.0001
PCB 1570.00003<0.0000050.0001
PCB 1670.00003<0.000005<0.000001
PCB 1890.00003<0.0000050.00001
Source: Adapted from van den Berg et al. (2006)

Note: PCB 153 is a non-dioxin-like PCB and does not have a WHO-TEF value.

Remediation Strategies and Environmental Management Implications Academic Perspective

Biodegradation Research and Potential Applications

The biodegradation of 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) presents a significant scientific challenge due to its high degree of chlorination and stable chemical structure. Research into microbial degradation has explored various avenues, with mixed but insightful results.

One area of investigation has focused on the use of white-rot fungi, such as Phanerochaete chrysosporium. However, studies have shown that while this fungus can extensively degrade less chlorinated biphenyls, it exhibits negligible mineralization of hexachlorobiphenyls like PCB 153. nih.govnih.govusda.gov After a 28-day incubation period, there was little to no evidence of significant metabolism of PCB 153 by P. chrysosporium. usda.govpops.int A significant portion of the compound was found to be bound to the fungal biomass, suggesting that adsorption to the hyphae is the primary interaction rather than degradation. nih.govnih.govusda.gov

In contrast, other fungal species have demonstrated more promising results. Research has identified fungi such as Thermothelomyces heterothallica and Thermoascus crustaceus as capable of degrading PCB 153 with high efficiency. researchgate.net This highlights the diverse metabolic capabilities within the fungal kingdom and suggests that specific strains may hold potential for bioremediation applications. The mechanisms of fungal degradation are thought to involve enzymes such as laccases and peroxidases, which are known to be involved in the transformation of various aromatic compounds. nih.gov

Bacterial degradation of PCBs is another critical area of research. Generally, the biological transformation of PCBs can occur through anaerobic dechlorination, aerobic degradation, or a combination of both. nih.gov Anaerobic bacteria can reductively dehalogenate highly chlorinated PCBs, making them more susceptible to subsequent aerobic degradation. nih.gov While specific studies focusing solely on the bacterial degradation of PCB 153 are multifaceted, the broader research on PCB-degrading bacteria indicates that the presence and catabolic abilities of indigenous microbial populations are key to successful bioremediation. nih.gov

Recent research has also delved into the enzymatic and molecular aspects of PCB degradation. For instance, molecular docking studies have been used to investigate the binding of PCB 153 to various enzymes, including plant and microbial enzymes like biphenyl (B1667301) dioxygenase and lignin (B12514952) peroxidase, to understand the potential for plant-microbe remediation systems. portlandpress.com

Table 1: Fungal Species Studied for PCB 153 Degradation

Fungus Species Finding Reference
Phanerochaete chrysosporium Negligible mineralization; significant adsorption to biomass. nih.govnih.govusda.govpops.int
Thermothelomyces heterothallica High degradation efficiency. researchgate.net
Thermoascus crustaceus High degradation efficiency. researchgate.net

Research on Environmental Management and Policy Frameworks Related to PCB 153

The significant risks to human health and the environment posed by Polychlorinated Biphenyls (PCBs), including the highly persistent congener PCB 153, have led to the establishment of robust international and national regulatory frameworks. These policies are centered on the principle of environmentally sound management, aiming to control, reduce, and ultimately eliminate these hazardous substances.

At the international level, the Stockholm Convention on Persistent Organic Pollutants is the primary legal instrument. PCBs are listed in Annex A of the convention, which calls for their elimination. pops.intpops.intbrsmeas.orgsprep.org The convention sets specific timelines for parties, including:

Making determined efforts to identify, label, and remove from use equipment containing specific concentrations of PCBs by 2025. pops.intpops.int

Achieving the environmentally sound management of liquid PCBs and equipment contaminated with PCBs as soon as possible, but no later than 2028. pops.int

PCB 153 is explicitly recognized as one of the "indicator PCBs" due to its prevalence in environmental and biological samples, making it a key target for monitoring and regulatory actions under the convention. pops.intdigitaloceanspaces.com

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal also plays a crucial role by providing technical guidelines for the environmentally sound management (ESM) of POPs wastes, including those containing PCBs. pops.intbasel.intbasel.int These guidelines cover aspects from inventorying and handling to the final disposal of PCB-containing wastes, with a focus on preventing environmental release. pops.intbasel.intbasel.int Recent amendments to the Basel Convention have specifically addressed electronic wastes (e-waste), which can be a source of PCBs, establishing stricter controls on their transboundary movement. ban.orgyoutube.com

National governments have implemented their own regulations to align with these international agreements. For example:

In the United States , PCBs are regulated under the Toxic Substances Control Act (TSCA), which banned their production and regulates their use, marking, storage, and disposal. digitaloceanspaces.com The U.S. Environmental Protection Agency (EPA) provides extensive guidance on the cleanup of PCB-contaminated sites, including risk-based management strategies for remediation waste. portlandpress.comclu-in.orgepa.gov

Canada 's PCB Regulations, under the Canadian Environmental Protection Act, 1999, aim to protect the health of Canadians and the environment by preventing the release of PCBs and accelerating their phase-out. canada.ca The regulations set specific concentration limits for prohibition and release. canada.ca

The European Union has also implemented stringent regulations to ensure the safe disposal of PCBs and equipment containing them, with a deadline for the decontamination or disposal of certain PCB-containing equipment. europa.eu

Table 2: Key International Conventions and Regulations for PCB Management

Convention/Regulation Key Provisions related to PCBs Reference
Stockholm Convention Listed in Annex A for elimination; targets for removal from use by 2025 and environmentally sound waste management by 2028. pops.intpops.intbrsmeas.orgsprep.org
Basel Convention Provides technical guidelines for the environmentally sound management of POPs wastes, including PCBs. pops.intbasel.intbasel.int
US Toxic Substances Control Act (TSCA) Banned production; regulates use, storage, and disposal of PCBs. digitaloceanspaces.com
Canadian Environmental Protection Act, 1999 (PCB Regulations) Prevents release and accelerates phase-out of PCBs, setting concentration limits. canada.ca
European Union Directives Mandates safe disposal and sets deadlines for decontamination or disposal of PCB-containing equipment. europa.eu

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Polychlorinated Biphenyls
Biphenyl
Laccase

Current Research Gaps and Future Directions in 2,2 ,4,4 ,5,5 Hexachlorobiphenyl Pcb153 Studies

Elucidating Unresolved Mechanisms of Action

While 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB153) is recognized as a prevalent and persistent environmental contaminant, significant gaps remain in understanding its precise mechanisms of action. Unlike dioxin-like PCBs, which primarily act through the aryl hydrocarbon receptor (AhR), the toxicity of non-dioxin-like (NDL) PCBs such as PCB153 is not linked to this pathway. nih.gov This distinction underscores the need for further research into the unique molecular targets and signaling pathways affected by PCB153.

Current research points towards several potential mechanisms that require deeper investigation. For instance, studies on zebrafish embryos exposed to PCB153 revealed altered expression of genes related to circadian rhythm, FoxO signaling, and insulin (B600854) resistance pathways. researchgate.netnih.gov Developmental exposure in zebrafish also led to the differential expression of genes associated with glucose metabolism, apoptosis, p53 signaling, and the cell cycle. nih.gov Furthermore, there is evidence suggesting that ortho-substituted PCBs like PCB153 can induce metabolic disorders by altering carbohydrate and lipid metabolism. oup.com In rats, exposure to a metabolite of other PCBs was found to disrupt circadian rhythms and fatty acid metabolism. researchgate.net

The neurotoxic effects of PCB153 are another area where the underlying mechanisms are not fully resolved. Research has shown that NDL-PCBs can contribute to neurodevelopmental abnormalities by disrupting dopaminergic and GABAergic signaling. researchgate.net The interaction of PCB153 with other cellular components, such as the vascular endothelial growth factor (VEGF) system in the choroid plexus, also warrants further exploration, as this could be a factor in its accumulation in the brain and cerebrospinal fluid. nih.gov Future research should aim to identify the specific receptors and signaling cascades that mediate these diverse effects to build a comprehensive model of PCB153 toxicity.

Comprehensive Assessment of Low-Dose and Mixture Effects of PCB153

A significant challenge in understanding the health risks associated with PCB153 is the assessment of effects from low-dose exposures and its interaction within complex chemical mixtures. Humans are typically exposed to a variety of PCB congeners and other environmental contaminants simultaneously. mdpi.com Therefore, studying PCB153 in isolation may not accurately reflect real-world exposure scenarios.

Studies have shown that even at environmentally relevant low doses, PCB153 can have observable effects. Prenatal exposure to low levels of PCBs, particularly PCB153, has been associated with negative impacts on neuropsychological development in children. nih.gov Animal studies mimicking human exposure through diet have also been conducted to understand the developmental and behavioral effects of low-dose PCB153. nih.govnih.gov However, the dose-response relationships for many of the effects of PCB153 are still unclear, with some studies suggesting the possibility of curvilinear or non-monotonic dose-responses. nih.gov

Future research must prioritize the investigation of mixture effects. The combined impact of low-chlorinated and high-chlorinated PCBs, along with other organochlorine pesticides, has been shown to be associated with cognitive decline in older adults. mdpi.com Understanding the additive, synergistic, or antagonistic interactions between PCB153 and other chemicals is crucial for accurate risk assessment. nih.govmdpi.com Methodologies like quantile-based g-computation are being employed to analyze the effects of chemical mixtures, and their application should be expanded in future studies. mdpi.com

Long-Term and Transgenerational Effects Research

The persistence of PCB153 in the environment and its ability to bioaccumulate raises concerns about its long-term and transgenerational effects. While some studies have investigated the long-term consequences of developmental exposure, more research is needed to fully understand the latent health impacts that may manifest later in life. nih.govnih.gov

Evidence from animal studies suggests that endocrine-disrupting chemicals like PCBs can have effects that span multiple generations. nih.gov Prenatal exposure to a PCB mixture has been shown to alter hypothalamic gene expression in rats across three generations, indicating that the legacy of PCB exposure may continue long after the initial exposure has ceased. nih.gov This highlights the potential for epigenetic mechanisms to play a role in mediating these transgenerational effects.

Future research should focus on longitudinal studies in human populations with well-characterized exposures to PCB153 to identify potential long-term health outcomes. Additionally, animal models are critical for investigating the specific transgenerational inheritance patterns of PCB153-induced effects and the underlying epigenetic modifications, such as changes in DNA methylation or histone acetylation.

Development of Advanced Biomarkers for Exposure and Effect

To better assess human exposure to PCB153 and its potential health risks, the development of more advanced and sensitive biomarkers is essential. Current biomonitoring often relies on measuring PCB levels in blood or breast milk. mdpi.comnih.gov While these are useful indicators of exposure, they may not fully capture the biologically effective dose or predict subsequent health effects.

Research is underway to identify novel biomarkers that can provide more insight into the mechanisms of PCB153 toxicity. For example, studies have identified several potential gene and protein biomarkers associated with PCB exposure and related health risks, such as metabolic and neurobehavioral disorders. nih.gov These include genes involved in cardiovascular pathways, obesity, diabetes, and cancer. nih.gov Furthermore, investigating the impact of PCB153 on the expression of specific immunologic markers, such as lymphocyte phenotypes and serum immunoglobulins, could provide valuable information on its effects on the immune system. nih.gov

Future efforts should focus on validating these potential biomarkers in larger population studies and exploring new 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, to identify comprehensive biomarker signatures of PCB153 exposure and effect. Integrating these advanced biomarkers with pharmacokinetic models could also improve our ability to predict individual susceptibility and long-term health risks. nih.govresearchgate.net

Refinement of Risk Assessment Models for Non-Dioxin-like PCBs, including PCB153

The current risk assessment framework for PCBs, which often relies on the Toxic Equivalency Factor (TEF) approach for dioxin-like congeners, is not well-suited for NDL-PCBs like PCB153. nih.govtandfonline.comresearchgate.net The distinct mechanisms of action of NDL-PCBs necessitate the development and refinement of specific risk assessment models for this class of compounds. nih.gov

A significant data gap exists in the characterization of the relative contribution of NDL-PCBs to the toxicity of PCB mixtures. epa.gov While the use of "indicator congeners" has been proposed for hazard identification, this approach is not currently supported for direct toxicity assessment due to limited data on the effects of individual NDL-congeners. epa.gov

Future risk assessment models for PCB153 and other NDL-PCBs must incorporate a more comprehensive understanding of their unique toxicological profiles. This includes considering their non-AhR-mediated mechanisms of action, their potential for neurotoxicity and metabolic disruption, and their interactions within complex mixtures. researchgate.netnih.gov There is a critical need for more congener-specific toxicological data to develop robust and scientifically-defensible risk assessment strategies for NDL-PCBs. epa.gov

Exploration of Therapeutic or Mitigative Strategies

Given the widespread and persistent nature of PCB153 contamination, research into potential therapeutic or mitigative strategies is a crucial future direction. While the primary focus has been on understanding the toxic effects, exploring ways to counteract or reduce the harm caused by PCB153 exposure is an important, albeit challenging, area of study.

Currently, there is a significant lack of research on specific therapeutic interventions for PCB-related health effects. Future research could explore several avenues. One area of investigation could be the development of agents that can enhance the metabolism and excretion of PCBs from the body, thereby reducing the body burden. Another potential strategy could involve targeting the specific molecular pathways that are disrupted by PCB153. For instance, if PCB153 is found to consistently inhibit a particular enzyme or receptor, compounds that can restore the function of that target could be investigated.

Furthermore, understanding the factors that may modify susceptibility to PCB153 toxicity could lead to preventive strategies. This could include dietary interventions or the identification of genetic polymorphisms that confer resistance or vulnerability. While the development of effective therapeutic or mitigative strategies for a persistent and ubiquitous contaminant like PCB153 is a long-term goal, it represents a vital area for future scientific inquiry.

Q & A

Q. What in vitro models best replicate PCB-153’s metabolic activation?

  • Methodological Answer : Primary hepatocytes from p50-deficient mice (NF-κB1−/−) are ideal for studying AhR-independent pathways. Combine 3D spheroid cultures with stable isotope tracers to monitor phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.